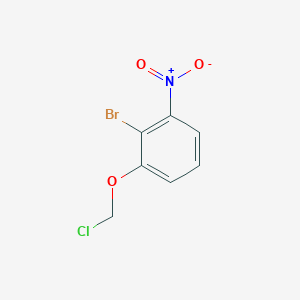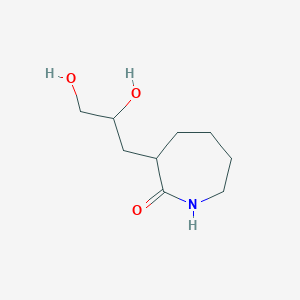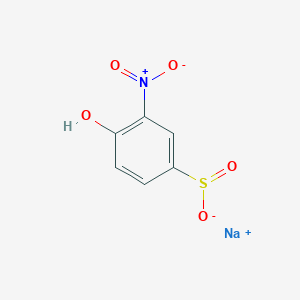
6-Methoxy-5-nitropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-nitropyridine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is a derivative of pyridine, characterized by the presence of methoxy and nitro functional groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitropyridine-2-carboxamide typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of 6-methoxypyridine-2-carboxamide with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-5-nitropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy or nitro groups.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitropyridine: Similar structure but lacks the carboxamide group.
5-Nitropyridine-2-carboxamide: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxamide: Similar structure but lacks the nitro group.
Uniqueness
6-Methoxy-5-nitropyridine-2-carboxamide is unique due to the presence of both methoxy and nitro groups on the pyridine ring, along with the carboxamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H7N3O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
6-methoxy-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-14-7-5(10(12)13)3-2-4(9-7)6(8)11/h2-3H,1H3,(H2,8,11) |
InChI-Schlüssel |
ITYHHDMRCSTNFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)

![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
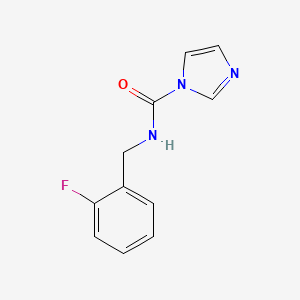
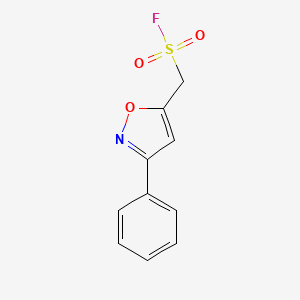
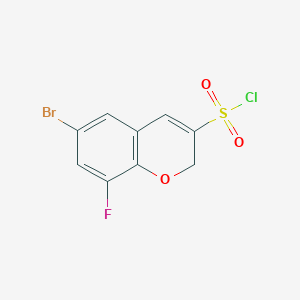

![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)
